molecular formula C17H18N2O2 B5790638 1-[2-(2-Methoxy-4-methylphenoxy)ethyl]benzimidazole

1-[2-(2-Methoxy-4-methylphenoxy)ethyl]benzimidazole

Cat. No.: B5790638
M. Wt: 282.34 g/mol
InChI Key: DGIPOSQYDAYDGI-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-[2-(2-Methoxy-4-methylphenoxy)ethyl]benzimidazole typically involves the condensation of o-phenylenediamine with an appropriate aldehyde or acid derivative. The reaction conditions often include the use of formic acid, trimethyl orthoformate, or carbondisulphide in an alkaline alcoholic solution . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-[2-(2-Methoxy-4-methylphenoxy)ethyl]benzimidazole can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the benzimidazole nitrogen or the phenoxy group.

    Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of the methoxy or methylphenoxy groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of simpler benzimidazole compounds.

Scientific Research Applications

1-[2-(2-Methoxy-4-methylphenoxy)ethyl]benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(2-Methoxy-4-methylphenoxy)ethyl]benzimidazole is likely related to its ability to interact with specific molecular targets and pathways. Benzimidazoles are known to inhibit microtubule formation, which is essential for cell division. This inhibition can lead to the disruption of cellular processes in microorganisms and cancer cells, making benzimidazoles effective as antiparasitic and anticancer agents .

Comparison with Similar Compounds

1-[2-(2-Methoxy-4-methylphenoxy)ethyl]benzimidazole can be compared with other benzimidazole derivatives, such as:

    Albendazole: Used as an antiparasitic agent.

    Mebendazole: Another antiparasitic compound.

    Thiabendazole: Known for its antifungal and antiparasitic properties.

    Omeprazole: A proton pump inhibitor used to treat acid-related disorders.

The uniqueness of this compound lies in its specific substituents, which may confer unique pharmacological properties and applications .

Properties

IUPAC Name

1-[2-(2-methoxy-4-methylphenoxy)ethyl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2/c1-13-7-8-16(17(11-13)20-2)21-10-9-19-12-18-14-5-3-4-6-15(14)19/h3-8,11-12H,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGIPOSQYDAYDGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCN2C=NC3=CC=CC=C32)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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